N-(4-chloro-6-methylpyrimidin-2-yl)acetamide
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Overview
Description
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4th position and a methyl group at the 6th position, along with an acetamide group at the 2nd position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-methylpyrimidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Similar in structure but with an amino group instead of an acetamide group.
4-chloro-6-methylpyrimidine: Lacks the acetamide group, making it less reactive in certain types of reactions.
N-(2-chloro-6-methylphenyl)acetamide: Similar in having an acetamide group but differs in the position of the chlorine and methyl groups.
Uniqueness
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-6(8)11-7(9-4)10-5(2)12/h3H,1-2H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQVCJUGWWDSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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